molecular formula C12H15ClN2O2 B2907201 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride CAS No. 897544-70-6

6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride

Cat. No.: B2907201
CAS No.: 897544-70-6
M. Wt: 254.71
InChI Key: XGGPXQAUSIIFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride is a chemical compound with the molecular formula C12H15ClN2O2 It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride typically involves the reaction of 2-methylquinoline derivatives with appropriate reagents to introduce the methoxy and amine groups at the desired positions. One common method includes the use of anthranilic acid derivatives, which undergo cyclization and subsequent functionalization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the quinoline ring .

Scientific Research Applications

6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe to investigate biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride is unique due to the presence of methoxy groups at positions 6 and 8, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

6,8-dimethoxy-2-methylquinolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7;/h4-6H,1-3H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGPXQAUSIIFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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